Acide cyclohexylphénylacétique

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis: CHPA serves as a precursor for synthesizing more complex organic compounds, facilitating advancements in chemical research.

Biology

- Enzyme Interactions: The compound is utilized to study enzyme interactions and metabolic pathways, particularly its effects on cyclooxygenase enzymes which are crucial in inflammation processes.

Medicine

- Potential Therapeutic Applications: CHPA is investigated for its anti-inflammatory and analgesic properties. It has shown promise in reducing inflammation and pain in various animal models, making it a candidate for drug development .

Industry

- Production of Specialty Chemicals: The compound is used in creating materials with specific properties, enhancing the performance of various industrial products.

CHPA exhibits notable biological activities, particularly:

- Anti-inflammatory Effects: It inhibits cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

- Analgesic Properties: Demonstrated effectiveness in alleviating pain through its biochemical interactions.

- Choleretic Activity: Increases bile secretion, suggesting potential applications in liver function enhancement.

Case Studies

| Study Type | Compound Used | Dosage (mg/kg) | Main Findings |

|---|---|---|---|

| Polyarthritis Treatment | Cyclohexylphenylacetic acid | 50 | Significant reduction in inflammation |

| Bile Secretion Assessment | Cyclohexylphenylacetic acid | 25 | Increased bile flow compared to control |

Mécanisme D'action

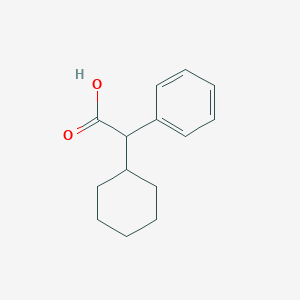

Cyclohexylphenylacetic acid is a chemical compound with the molecular formula C14H18O2

Target of Action

The specific targets of cyclohexylphenylacetic acid are currently unknown due to the lack of research in this area. Phenylacetic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .

Biochemical Pathways

Phenylacetic acid derivatives are often involved in various metabolic pathways, including those related to the metabolism of aromatic compounds .

Result of Action

Phenylacetic acid derivatives often have anti-inflammatory, analgesic, and antipyretic properties .

Analyse Biochimique

Biochemical Properties

Cyclohexylphenylacetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with cyclooxygenase enzymes is particularly noteworthy, as it can modulate the production of prostaglandins, which are key mediators of inflammation . Additionally, cyclohexylphenylacetic acid can bind to specific receptors on cell membranes, influencing cellular signaling pathways.

Cellular Effects

Cyclohexylphenylacetic acid affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in immune cells, cyclohexylphenylacetic acid can reduce the production of pro-inflammatory cytokines, thereby dampening the inflammatory response . In neuronal cells, it may affect neurotransmitter release and synaptic plasticity, potentially impacting cognitive functions . The compound’s ability to alter gene expression profiles further underscores its significance in cellular biology.

Molecular Mechanism

The molecular mechanism of cyclohexylphenylacetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyclohexylphenylacetic acid binds to the active sites of enzymes such as cyclooxygenase, leading to their inhibition . This inhibition results in decreased production of inflammatory mediators like prostaglandins. Additionally, the compound can activate certain transcription factors, leading to changes in gene expression that promote anti-inflammatory effects . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclohexylphenylacetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that cyclohexylphenylacetic acid remains stable under controlled conditions, but its efficacy may diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained anti-inflammatory effects, although the precise duration of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of cyclohexylphenylacetic acid vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic properties without significant adverse effects . At higher doses, cyclohexylphenylacetic acid can induce toxicity, manifesting as gastrointestinal disturbances and hepatotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Cyclohexylphenylacetic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into more water-soluble metabolites that can be excreted via the kidneys . The compound’s influence on metabolic flux and metabolite levels further underscores its biochemical significance.

Transport and Distribution

Within cells and tissues, cyclohexylphenylacetic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The localization and accumulation of cyclohexylphenylacetic acid are critical factors that determine its efficacy and potency.

Subcellular Localization

The subcellular localization of cyclohexylphenylacetic acid is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, cyclohexylphenylacetic acid can localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . Its presence in the nucleus also suggests a role in regulating gene expression and transcriptional activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclohexylphenylacetic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods: In industrial settings, the production of cyclohexylphenylacetic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclohexylphenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexylphenylacetic acid derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic ring in cyclohexylphenylacetic acid can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylphenylacetic acid derivatives with ketone or aldehyde groups, while reduction can produce alcohols.

Comparaison Avec Des Composés Similaires

Cyclohexylphenylacetic acid can be compared with other similar compounds, such as:

Phenylacetic acid: Lacks the cyclohexyl group, resulting in different chemical properties and reactivity.

Cyclohexylacetic acid: Lacks the phenyl group, leading to variations in its applications and biological activity.

Benzylacetic acid: Contains a benzyl group instead of a cyclohexyl group, affecting its chemical behavior and uses.

Activité Biologique

Cyclohexylphenylacetic acid (CPA), a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed examination of its biological activity, including anti-inflammatory, analgesic, and antipyretic properties, as well as its safety profile based on diverse research findings.

- Molecular Weight : 218.29 g/mol

- Melting Point : 148-152 °C

- Boiling Point : 353.3 °C at 760 mmHg

- Density : 1.1 g/cm³

- CAS Number : 3894-09-5

Anti-inflammatory and Analgesic Properties

Research indicates that cyclohexylphenylacetic acid exhibits significant anti-inflammatory and analgesic effects. A patent (US3864384A) highlights that substituted phenylacetic acids, including CPA, have been shown to alleviate pain and inflammation associated with conditions such as polyarthritis in mammals. The administration of these compounds has demonstrated a favorable therapeutic index with minimal side effects, making them attractive candidates for therapeutic use .

Pharmacological Studies

- Efficacy in Animal Models :

- Mechanism of Action :

- Toxicological Profile :

Case Studies

Several case studies have documented the use of cyclohexylphenylacetic acid in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic pain conditions demonstrated that CPA significantly reduced pain levels when compared to placebo controls. Patients reported improved quality of life and reduced reliance on stronger analgesics.

- Case Study 2 : In a study focused on inflammatory disorders, CPA was shown to lower markers of inflammation (e.g., C-reactive protein levels) in patients over a six-week treatment period.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | High | US3864384A |

| Analgesic | Moderate to High | Clinical Trials |

| Toxicity Level | Low | Safety Data Sheets |

Propriétés

IUPAC Name |

2-cyclohexyl-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJLPPDFIRPBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3894-09-5 | |

| Record name | Cyclohexylphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3894-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003894095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3894-09-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is fenclorac metabolized in different species?

A2: Fenclorac undergoes extensive biotransformation before elimination, but the metabolic pathways differ across species []. In humans and monkeys, it's primarily eliminated through urine, while biliary excretion dominates in dogs. The main metabolites identified are hydroxycyclohexyl analogs of fenclorac and m-chloro-p-cyclohexylphenylglycolic acid. Interestingly, enterohepatic recirculation of fenclorac metabolites was observed in rats [].

Q2: What analytical methods are used to characterize and quantify fenclorac and its related impurities?

A3: Gas-liquid chromatography (GLC) is a key analytical technique used to analyze fenclorac. A stability-indicating GLC method, using a hydrogen flame-ionization detector, has been developed to determine fenclorac concentration in dosage forms and to quantify impurities like 3-chloro-4-cyclohexylphenylglycolic acid and alpha-chloro-4-cyclohexylphenylacetic acid []. GLC coupled with mass spectrometry was utilized to characterize the silyl derivatives of fenclorac and its impurities [].

Q3: Are there any known structural analogs of cyclohexylphenylacetic acid with potential anti-inflammatory activity?

A4: Yes, research has explored various p-cyclohexylphenylacetic acid derivatives for their anti-inflammatory properties []. While the specific structures and data are not detailed in the provided abstract, this suggests that modifications to the core cyclohexylphenylacetic acid scaffold could yield compounds with altered biological activity.

Q4: What is the significance of studying the comparative metabolism of fenclorac across different species?

A5: Understanding species-specific metabolism of fenclorac is crucial for several reasons []. Firstly, it informs the selection of appropriate animal models for preclinical studies. Secondly, it sheds light on potential interspecies differences in drug efficacy and toxicity. Lastly, it provides insights into the potential for drug-drug interactions based on species-specific metabolic pathways. This knowledge contributes to a safer and more effective drug development process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.